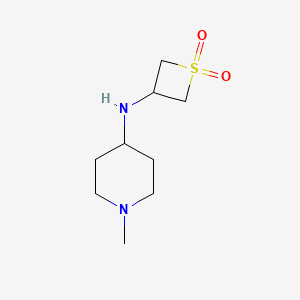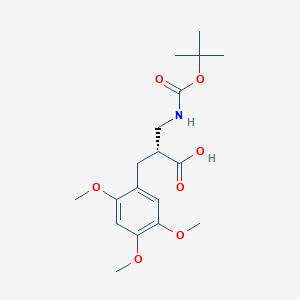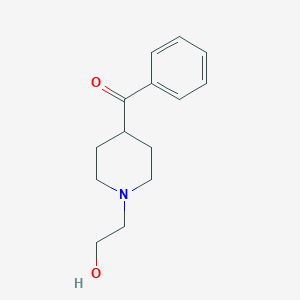
(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone: is an organic compound that features a piperidine ring substituted with a hydroxyethyl group and a phenylmethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone typically involves the following steps:
Formation of Piperidine Derivative: The starting material, piperidine, is reacted with ethylene oxide to introduce the hydroxyethyl group at the nitrogen atom, forming 1-(2-hydroxyethyl)piperidine.
Acylation Reaction: The hydroxyethyl-substituted piperidine is then acylated using benzoyl chloride under basic conditions to yield this compound.
The reaction conditions generally involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the acylation process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, potentially yielding a ketone derivative.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form an alcohol.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, (1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a building block for the synthesis of drugs targeting neurological disorders. The piperidine ring is a common motif in many bioactive molecules, and the hydroxyethyl group can enhance the compound’s solubility and bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity allows for the creation of materials with specific properties, such as enhanced durability or chemical resistance.
作用機序
The biological activity of (1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone is primarily due to its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyethyl group may enhance the compound’s ability to cross cell membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanol: Similar structure but with an alcohol group instead of a ketone.
(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
Uniqueness
(1-(2-Hydroxyethyl)piperidin-4-yl)(phenyl)methanone is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
[1-(2-hydroxyethyl)piperidin-4-yl]-phenylmethanone |
InChI |
InChI=1S/C14H19NO2/c16-11-10-15-8-6-13(7-9-15)14(17)12-4-2-1-3-5-12/h1-5,13,16H,6-11H2 |
InChIキー |
RYVGVIUHZKUXBZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



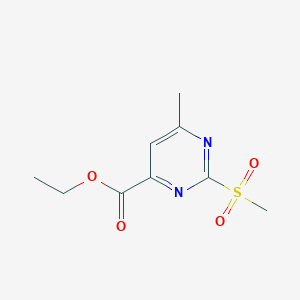

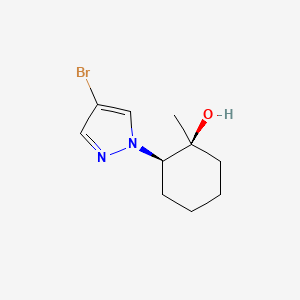
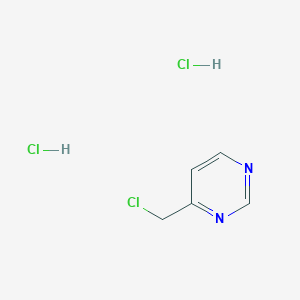
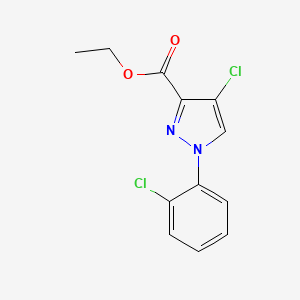
![2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B12949081.png)
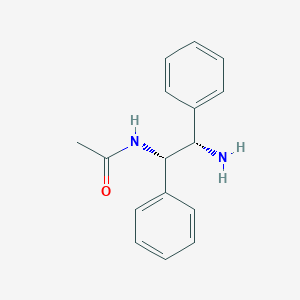
![1-[2-(Benzylamino)-1H-imidazol-5-yl]-2-bromoethan-1-one](/img/structure/B12949094.png)
![2-Bromo-8-(3,5-difluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12949098.png)
![Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12949109.png)
